BenchChemオンラインストアへようこそ!

Alobresib

BET Bromodomain Inhibition Chronic Lymphocytic Leukemia (CLL) XTT Proliferation Assay

Alobresib (GS-5829) is the orally bioavailable BET inhibitor of choice for translational oncology. Unlike tool compound JQ1 (which requires i.p. administration due to poor oral PK), Alobresib achieves robust tumor growth inhibition at 10–20 mg/kg p.o. in USC xenograft models and delivers superior potency in CLL (MEC-1 IC₅₀ = 46.4 nM). With completed Phase 1/1b clinical profiles (NCT02392611, NCT02607228), this compound uniquely bridges preclinical pharmacodynamic studies and clinical biomarker development. Select Alobresib for dose-response studies in USC, mCRPC, ER+ breast cancer, or CLL where oral dosing and translational confidence are critical.

Molecular Formula C26H23N5O2
Molecular Weight 437.5 g/mol
CAS No. 1637771-14-2
Cat. No. B605328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlobresib
CAS1637771-14-2
SynonymsAlobresib
Molecular FormulaC26H23N5O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O
InChIInChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30)
InChIKeyCMSUJGUHYXQSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alobresib (GS-5829, CAS 1637771-14-2): A Clinically Advanced Oral BET Bromodomain Inhibitor for Targeted Oncology Research and Procurement


Alobresib (also known as GS-5829, CAS 1637771-14-2) is an orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT [1]. It functions by competitively binding to the acetylated lysine recognition motifs of BET bromodomains, thereby disrupting chromatin remodeling and the transcription of key oncogenes, most notably c-Myc . Alobresib has been advanced through multiple Phase 1/1b clinical trials for advanced solid tumors, lymphomas, ER+ breast cancer, and metastatic castration-resistant prostate cancer (mCRPC) [2], distinguishing it from early-stage preclinical tool compounds. This guide provides a rigorous, comparator-based analysis of its quantifiable differentiation for informed scientific selection.

Why Alobresib (GS-5829) Cannot Be Assumed Interchangeable with JQ1 or Other BET Inhibitors


Generic substitution of BET bromodomain inhibitors is scientifically unsound due to significant divergence in physicochemical properties, potency, oral bioavailability, and in vivo efficacy. While many BET inhibitors share a common mechanism, their distinct molecular structures lead to marked differences in pharmacokinetic (PK) profiles and target engagement in vivo. For example, the widely used tool compound JQ1, a thienotriazolodiazepine, exhibits poor oral bioavailability and requires intraperitoneal administration in preclinical models [1], severely limiting its translational utility. In contrast, Alobresib (GS-5829) was specifically engineered as an oral agent with favorable PK properties for clinical development [2]. The following quantitative evidence demonstrates that these structural and pharmacological differences translate into verifiable, meaningful differences in both in vitro potency and in vivo tumor growth inhibition, directly impacting experimental design, data reproducibility, and translational relevance.

Alobresib (GS-5829) Differentiation Evidence: A Quantitative Comparator-Based Guide for Scientific Selection


Superior In Vitro Anti-Proliferative Potency in CLL Cells Relative to JQ1

In a direct head-to-head comparison using an XTT viability/proliferation assay, Alobresib (GS-5829) demonstrated significantly greater potency against MEC-1 chronic lymphocytic leukemia (CLL) cells compared to the widely used BET inhibitor JQ1 .

BET Bromodomain Inhibition Chronic Lymphocytic Leukemia (CLL) XTT Proliferation Assay

Markedly Superior In Vivo Tumor Growth Inhibition in USC Xenografts Compared to JQ1

In comparative in vivo experiments, Alobresib (GS-5829) was found to be more effective than JQ1 at the doses used in suppressing tumor growth in both USC-ARK1 and USC-ARK2 mouse xenograft models [1]. Furthermore, in a separate study, Alobresib administered orally (10 and 20 mg/kg, p.o.) significantly slowed tumor growth compared to mice treated with JQ1 (50 mg/kg/day, i.p.), highlighting a substantial efficacy advantage at a lower, orally administered dose .

BET Bromodomain Inhibition Uterine Serous Carcinoma (USC) In Vivo Xenograft Model

Differentiated Potency Profile in USC Cell Lines Relative to JQ1

Alobresib (GS-5829) exhibited high potency against multiple primary uterine serous carcinoma (USC) cell lines, with reported IC50 values of 27 nM for USPC-ARK-2 and 31 nM for USPC-ARK-1 cells . The same study demonstrated high sensitivity of USC cell lines to JQ1 as well, though with a different potency profile. The specific, low nanomolar IC50 values for Alobresib in these clinically relevant models provide a quantitative benchmark for selecting this compound.

BET Bromodomain Inhibition Uterine Serous Carcinoma (USC) Cell Proliferation Assay

Clinical Advancement to Phase 1b/2 Trials Distinguishes Alobresib from Preclinical-Only BET Inhibitors

Unlike many BET inhibitors that remain confined to preclinical investigation, Alobresib (GS-5829) has been advanced by Gilead Sciences into multiple Phase 1 and Phase 1b/2 clinical trials. These include NCT02392611, a completed Phase 1 study evaluating safety, tolerability, and PK in advanced solid tumors and lymphomas (N=33) [1], and NCT02607228, a Phase 1b/2 trial in metastatic castration-resistant prostate cancer (mCRPC) [2]. This clinical investment signifies a level of pharmaceutical optimization, safety characterization, and human PK data not available for tool compounds like JQ1 or early-stage analogs.

BET Bromodomain Inhibitor Clinical Development Phase 1b/2 Trial

Alobresib (GS-5829): Validated Research and Preclinical Application Scenarios Based on Quantitative Evidence


In Vivo Xenograft Studies of Uterine Serous Carcinoma (USC) or Other c-Myc-Driven Cancers Requiring an Orally Bioavailable BET Inhibitor

Based on the direct comparative evidence, Alobresib (GS-5829) is the preferred BET inhibitor for in vivo USC xenograft studies. Its demonstrated superiority over JQ1 in suppressing tumor growth in both USC-ARK1 and USC-ARK2 models, coupled with its oral bioavailability (10-20 mg/kg p.o.), makes it the more relevant and practical choice [1]. Researchers should prioritize Alobresib over JQ1 when the experimental goal is to model a clinically viable, oral dosing regimen.

In Vitro Profiling of Chronic Lymphocytic Leukemia (CLL) Cell Lines for Downstream Signaling Analysis

For researchers investigating BET inhibition in CLL, Alobresib (GS-5829) offers a quantifiable advantage in potency. Its reported IC50 of 46.4 nM against MEC-1 cells, shown to be more potent than JQ1 in a direct XTT assay comparison, provides a clear basis for selection . This ensures robust target engagement and downstream effects on pathways like BLK, AKT, ERK1/2, and MYC at lower, more selective concentrations, reducing potential off-target effects common at higher doses.

Translational Oncology Research Requiring a Clinical-Stage BET Inhibitor with Established Human PK and Safety Data

For preclinical studies designed to support or inform future clinical development, Alobresib (GS-5829) is a uniquely qualified tool compound. Unlike JQ1 or other preclinical-only BET inhibitors, Alobresib has a defined clinical profile from completed Phase 1 and initiated Phase 1b/2 trials (NCT02392611, NCT02607228) [2]. This makes it invaluable for pharmacodynamic (PD) biomarker studies, combination therapy investigations, and for generating data with higher translational confidence.

In Vitro Studies in Uterine Serous Carcinoma (USC) Primary Cell Lines and Patient-Derived Models

Given its high potency (IC50 values of 27-31 nM) in primary USC cell lines (USPC-ARK-1 and USPC-ARK-2) , Alobresib (GS-5829) is an ideal tool for ex vivo and in vitro studies of this aggressive cancer subtype. Researchers studying the role of c-Myc overexpression in USC and evaluating novel therapeutic strategies should select Alobresib based on this validated, cell-line-specific potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alobresib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.